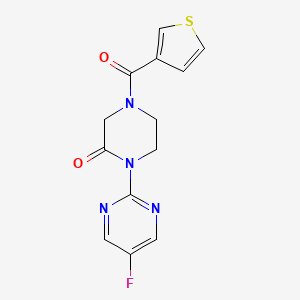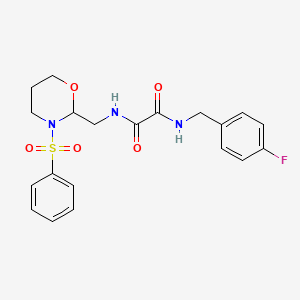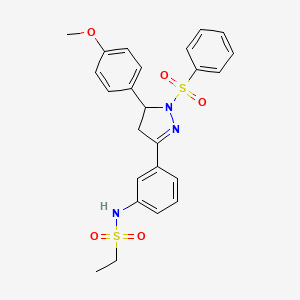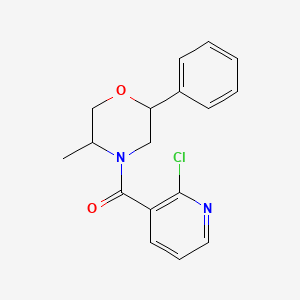
1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one, also known as FTCP, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FTCP is a heterocyclic compound that belongs to the class of piperazinones, and it has a molecular formula of C14H12FN3O2S.
作用机制
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and neurodegeneration. 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis and cell proliferation. 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one also inhibits the activity of cyclooxygenase-2, an enzyme that is involved in the production of pro-inflammatory cytokines. In addition, 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a critical role in energy homeostasis and neuroprotection.
Biochemical and Physiological Effects
1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one induces apoptosis and inhibits cell proliferation by arresting the cell cycle at the G1 phase. 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In addition, 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α. 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one has several advantages for lab experiments, including its high solubility in water and its stability under physiological conditions. 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one is also relatively easy to synthesize and purify, making it a useful tool for studying the mechanisms of action of various enzymes and signaling pathways. However, 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one has some limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for research on 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one, including its potential use as a therapeutic agent in cancer, inflammation, and neurological disorders. Further studies are needed to fully understand the mechanisms of action of 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one and its pharmacokinetics and pharmacodynamics. In addition, the development of new analogs of 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one with improved potency and selectivity could lead to the development of more effective therapeutic agents. Finally, the use of 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one as a tool for studying the mechanisms of action of various enzymes and signaling pathways could lead to the development of new targets for drug discovery.
合成方法
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one involves the reaction of 5-fluorouracil with thiophene-3-carbonyl chloride in the presence of triethylamine to form 5-fluoro-2-thiophenecarbonyl-1H-pyrrol-1-yl)-acetic acid. The resulting compound is then reacted with piperazine in the presence of acetic anhydride to form 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one. The overall yield of 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one is approximately 60%, and the compound can be purified using column chromatography.
科学研究应用
1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O2S/c14-10-5-15-13(16-6-10)18-3-2-17(7-11(18)19)12(20)9-1-4-21-8-9/h1,4-6,8H,2-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCZEUXNYSZIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CSC=C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide](/img/structure/B2679482.png)
![6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/no-structure.png)
![4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2679486.png)
![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2679488.png)


![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2679494.png)
![3-[(2-chlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2679495.png)

![(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide](/img/structure/B2679499.png)
![1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2679500.png)
![exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2679501.png)

![ethyl 2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2679505.png)